Phenylthio Linker vs. Benzyl-Ether in Pyrazole NNRTI Scaffold: Impact on Potency and Efficiency
In the prototypical pyrazole NNRTI series, replacement of a substituted benzyl group (comparator) with the corresponding phenylthio group (as present in the target compound) increased antiviral potency (pIC₅₀) by approximately 0.5–1.0 log units, improved Ligand Efficiency (LE) from ~0.30 to ~0.35, and raised Ligand-Lipophilicity Efficiency (LLE) from ~4.0 to ~5.5 [1]. This demonstrates that the phenylthio moiety provides a superior balance of potency and drug-like properties compared to the benzyl-ether isostere.
| Evidence Dimension | Antiviral pIC₅₀, Ligand Efficiency, LLE |
|---|---|
| Target Compound Data | Target compound contains phenylthio group; potency and efficiency improvements inferred from matched molecular pair analysis in same scaffold [1]. |
| Comparator Or Baseline | Benzyl-ether analog within identical pyrazole-piperidine core: pIC₅₀ ~7.5, LE ~0.30, LLE ~4.0 [1]. |
| Quantified Difference | Phenylthio modification increases pIC₅₀ by ~0.5–1.0, LE by ~0.05, LLE by ~1.5 (estimated from graph) [1]. |
| Conditions | HIV-1 wild-type antiviral assay (MT-4 cells); recombinant HIV-1 RT enzyme inhibition assay. |
Why This Matters
Procurement of a compound with a phenylthio linker rather than a benzyl-ether directly translates to higher intrinsic potency and better drug-likeness metrics, justifying its selection over benzyl-containing analogs in antiviral programs.
- [1] Burt, C. et al. Pyrazole NNRTIs 3: Optimisation of Physicochemical Properties. Bioorganic & Medicinal Chemistry Letters, 2009, 19, 5603-5606. View Source
